Aranorosin vs. Arbekacin Alone: 16- to 64-Fold MIC Reduction in Arbekacin-Resistant MRSA
Aranorosin demonstrates potent circumvention of arbekacin resistance in MRSA. In a clinical isolate (strain TH-1466), arbekacin alone exhibited an MIC of 16 μg/ml, whereas the combination of arbekacin with aranorosin at 0.5 μg/ml reduced the arbekacin MIC to 0.25 μg/ml, representing a 64-fold enhancement [1]. Across a panel of 26 arbekacin-resistant MRSA strains, the MIC50 of arbekacin decreased from 8 μg/ml without aranorosin to 0.5 μg/ml in the presence of 0.5 μg/ml aranorosin, a 16-fold reduction [2].
| Evidence Dimension | Arbekacin MIC against resistant MRSA |
|---|---|
| Target Compound Data | Arbekacin MIC 0.25 μg/ml with aranorosin 0.5 μg/ml (strain TH-1466); MIC50 0.5 μg/ml with aranorosin 0.5 μg/ml (n=26 strains) |
| Comparator Or Baseline | Arbekacin alone: MIC 16 μg/ml (strain TH-1466); MIC50 8 μg/ml (n=26 strains) |
| Quantified Difference | 64-fold MIC reduction in single strain; 16-fold MIC50 reduction across 26 strains |
| Conditions | Arbekacin-resistant MRSA clinical isolates; broth microdilution assay |
Why This Matters
For researchers studying aminoglycoside resistance mechanisms or screening for resistance-modifying agents, aranorosin provides a validated positive control with documented fold-reduction metrics.
- [1] Suga T, Ishii T, Iwatsuki M, et al. Aranorosin circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2''). J Antibiot (Tokyo). 2012 Oct;65(10):527-9. Table 1. View Source
- [2] Suga T, Ishii T, Iwatsuki M, et al. Aranorosin circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2''). J Antibiot (Tokyo). 2012 Oct;65(10):527-9. Table 2. View Source
